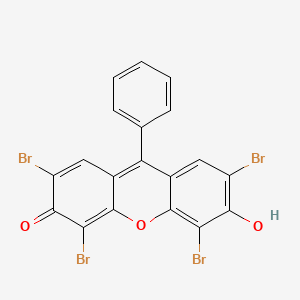
3H-Xanthen-3-one, 2,4,5,7-tetrabromo-6-hydroxy-9-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3H-Xanthen-3-one, 2,4,5,7-tetrabromo-6-hydroxy-9-phenyl- is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of multiple bromine atoms, a hydroxyl group, and a phenyl group attached to the xanthenone core. Its molecular structure contributes to its distinct chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Xanthen-3-one, 2,4,5,7-tetrabromo-6-hydroxy-9-phenyl- typically involves multi-step organic reactions. One common method includes the bromination of a suitable xanthenone precursor, followed by the introduction of the phenyl group through electrophilic aromatic substitution. The reaction conditions often require the use of strong brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The hydroxyl group is usually introduced through a hydroxylation reaction using reagents like hydrogen peroxide or a suitable oxidizing agent .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and hydroxylation processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3H-Xanthen-3-one, 2,4,5,7-tetrabromo-6-hydroxy-9-phenyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The bromine atoms can be selectively reduced to form debrominated derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions include various substituted xanthenone derivatives, which can exhibit different chemical and physical properties depending on the nature of the substituents .
Scientific Research Applications
3H-Xanthen-3-one, 2,4,5,7-tetrabromo-6-hydroxy-9-phenyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3H-Xanthen-3-one, 2,4,5,7-tetrabromo-6-hydroxy-9-phenyl- involves its interaction with specific molecular targets and pathways. The compound’s bromine atoms and hydroxyl group play a crucial role in its reactivity and binding affinity. It can interact with cellular proteins, enzymes, and nucleic acids, leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3H-Xanthen-3-one, 2,4,5,7-tetrabromo-6-hydroxy-9-methyl-
- 3H-Xanthen-3-one, 2,4,5,7-tetrabromo-6-hydroxy-9-ethyl-
- 3H-Xanthen-3-one, 2,4,5,7-tetrabromo-6-hydroxy-9-propyl-
Uniqueness
3H-Xanthen-3-one, 2,4,5,7-tetrabromo-6-hydroxy-9-phenyl- is unique due to the presence of the phenyl group, which imparts distinct chemical and physical properties compared to its methyl, ethyl, and propyl analogs.
Properties
CAS No. |
90429-67-7 |
|---|---|
Molecular Formula |
C19H8Br4O3 |
Molecular Weight |
603.9 g/mol |
IUPAC Name |
2,4,5,7-tetrabromo-6-hydroxy-9-phenylxanthen-3-one |
InChI |
InChI=1S/C19H8Br4O3/c20-11-6-9-13(8-4-2-1-3-5-8)10-7-12(21)17(25)15(23)19(10)26-18(9)14(22)16(11)24/h1-7,24H |
InChI Key |
YDORCWFBNQOQIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=C(C(=O)C(=C3OC4=C(C(=C(C=C24)Br)O)Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


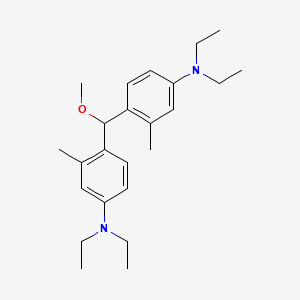
![4-[(Hydroxyimino)acetyl]-N,N,N-trimethylanilinium](/img/structure/B14367079.png)
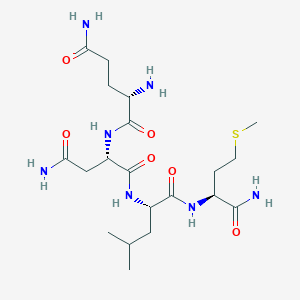
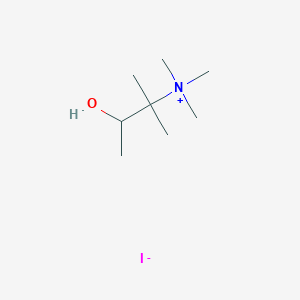
![[2-Chloro-4-(piperidine-1-sulfonyl)phenoxy]acetyl chloride](/img/structure/B14367090.png)
![1,1'-{Sulfonylbis[(4,1-phenylene)oxy]}bis[4-(4-ethynylphenoxy)benzene]](/img/structure/B14367092.png)
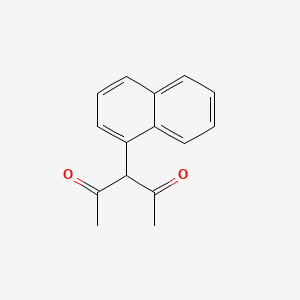
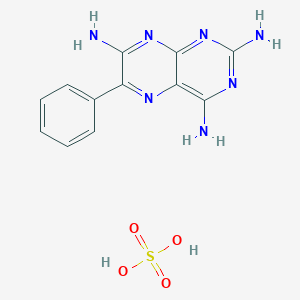
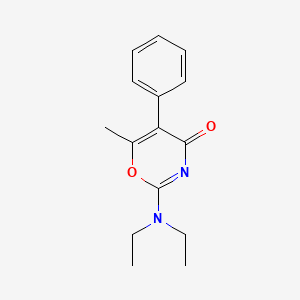
![2-Ethylhexyl {bis[(2-ethylhexyl)oxy]phosphoryl}acetate](/img/structure/B14367130.png)
![9,9'-Ethane-1,2-diylbis[6-(methylsulfanyl)-9h-purine]](/img/structure/B14367137.png)
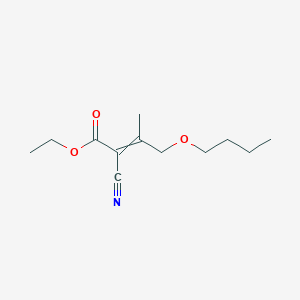
![Phosphine, (diphenylethenylidene)[2,4,6-tris(1,1-dimethylethyl)phenyl]-](/img/structure/B14367146.png)
![Ethyl 4-({2-[(methanesulfonyl)oxy]ethyl}sulfanyl)butanoate](/img/structure/B14367155.png)
